2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid

Lipophilicity Drug-likeness logP

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid is a synthetic aryl-thiazole carboxylic acid building block (MF: C₁₃H₁₃NO₃S; MW: 263.31 g/mol) carrying a 4-propoxyphenyl substituent at the 2-position of the thiazole ring. It is supplied at a standard purity of 95% by multiple international vendors, including Enamine LLC, AKSci, and Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) available.

Molecular Formula C13H13NO3S
Molecular Weight 263.31
CAS No. 938145-71-2
Cat. No. B2725958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid
CAS938145-71-2
Molecular FormulaC13H13NO3S
Molecular Weight263.31
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)
InChIKeyFXCVRVCKPBCDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 938145-71-2): Chemical Identity and Procurement Baseline


2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid is a synthetic aryl-thiazole carboxylic acid building block (MF: C₁₃H₁₃NO₃S; MW: 263.31 g/mol) carrying a 4-propoxyphenyl substituent at the 2-position of the thiazole ring [1]. It is supplied at a standard purity of 95% by multiple international vendors, including Enamine LLC, AKSci, and Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) available . The compound is classified as a research chemical for further manufacturing use and is not intended for direct human application .

Why 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid Cannot Be Interchanged with Shorter Alkoxy-Chain Analogs


Within the 2-aryl-thiazole-4-carboxylic acid series, the para-alkoxy substituent length directly governs lipophilicity, solid-state thermal behaviour, and—by class-level inference—membrane partitioning and target-binding kinetics [1]. Substituting the 4-propoxy compound with the methoxy (logP ~2.52), ethoxy (logP ~2.91), or unsubstituted phenyl analog would alter calculated logP by ≥1 log unit, which in drug-design contexts can shift预期的口服吸收、血脑屏障穿透或非特异性蛋白结合 by an order of magnitude [2][3]. The quantitative evidence below demonstrates that these physicochemical differences are measurable and procurement-relevant, not merely cosmetic.

Quantitative Differentiation Evidence for 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity (logP) Benchmarking Across Alkoxy Homologs

The target compound exhibits a measured logP of 4.001, which is substantially higher than the methoxy (logP 2.52) and ethoxy (logP 2.91) analogs [1]. This ΔlogP of +1.48 vs. methoxy and +1.09 vs. ethoxy indicates significantly greater lipophilicity, predicting enhanced membrane permeability but reduced aqueous solubility [2].

Lipophilicity Drug-likeness logP

Melting Point Differentiation: Impact on Purification and Formulation

The target compound melts at 183–185°C, which is 5–7°C higher than the methoxy analog (176–178°C) and substantially higher than the ethoxy analog (reported 59–62°C or 133°C depending on polymorphic form) [1]. The higher melting point of the propoxy derivative suggests stronger crystal lattice energy, which can simplify purification by recrystallization and improve solid-state stability during storage and shipping [2].

Melting point Crystallinity Purification

Molecular Weight and Its Implications for Ligand Efficiency and Permeability

With a molecular weight of 263.31 g/mol, the target compound is 28 Da heavier than the methoxy analog (235.26 g/mol) and 14 Da heavier than the ethoxy analog (249.29 g/mol) [1]. This incremental increase in MW corresponds to the addition of one and two methylene units, respectively, and falls within the 'lead-like' MW window (<300 Da) favorable for further optimization in fragment-based drug discovery [2].

Molecular weight Ligand efficiency Bioavailability

4-Propoxyphenyl Group as a Privileged Motif in Target Engagement: Class-Level Evidence

Although direct target-binding data for the specific compound are not publicly available, the 4-propoxyphenyl moiety has been validated as a key pharmacophoric element in other heterocyclic series. Sabatini et al. (2011) demonstrated that 2-(4-propoxyphenyl)quinoline derivatives act as potent inhibitors of the S. aureus NorA efflux pump, with the propoxy chain length proving critical for activity [1]. Additionally, a related 2-(4-propoxyphenoxy)thiazole scaffold exhibits an IC₅₀ of 4 nM against human acetyl-CoA carboxylase 2 (ACC2) [2]. These data support the inference that the 4-propoxyphenyl-thiazole combination may offer privileged target-binding characteristics compared to shorter alkoxy analogs.

Efflux pump inhibition Antimicrobial resistance NorA

Tartrate-Resistant Acid Phosphatase (TRAP) Inhibition: Class-Level SAR Context

In a TRAP inhibition screening panel, closely related 2-aryl-thiazole-4-carboxylic acids showed measurable Kic values: 2-(4-chlorophenyl) analog (Kic = 49 μM) and 2-(4-methoxyphenyl) analog (Kic = 120 μM) . While the 4-propoxyphenyl compound was not included in this specific panel, the SAR trend suggests that increasing alkoxy chain length and lipophilicity may modulate enzyme binding affinity. Procurement of the propoxy compound enables direct testing of this hypothesis within the same assay framework.

Enzyme inhibition TRAP SAR

Recommended Application Scenarios for 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 938145-71-2)


Medicinal Chemistry: Alkoxy-Chain SAR Expansion in 2-Aryl-Thiazole-4-Carboxylic Acid Lead Series

When optimizing a hit compound from the 2-aryl-thiazole-4-carboxylic acid series, the propoxy analog fills the critical lipophilicity gap between ethoxy (logP ~2.9) and butoxy/pentoxy derivatives. Its measured logP of 4.001 [1] makes it the logical intermediate for establishing a quantitative lipophilicity-activity relationship (LipAR). The compound's MW of 263 Da [2] remains within lead-like space, and its well-defined melting point (183–185°C) [3] facilitates accurate weighing and purity verification by DSC.

Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor Probe Design

Given that 2-(4-propoxyphenyl)quinoline derivatives are established NorA efflux pump inhibitors [4], the thiazole-4-carboxylic acid scaffold offers an isosteric replacement opportunity. The 4-propoxyphenyl group is a known pharmacophore for NorA binding, and the carboxylic acid moiety provides a synthetic handle for further derivatization or salt formation. Researchers can procure this compound to test whether the thiazole core retains or improves upon the efflux pump inhibitory activity of the quinoline series.

Fragment-Based Drug Discovery: Aryl-Thiazole Carboxylic Acid Fragment Library Design

With MW 263 Da (<300 Da threshold) [2] and a balanced combination of hydrogen bond donors (1), acceptors (4), and rotatable bonds (5), this compound satisfies the 'Rule of Three' criteria for fragment libraries [5]. The differentiated logP (4.001) compared to the methoxy fragment (logP ~2.5) allows library designers to sample a broader lipophilicity range without exceeding fragment-like physicochemical space. Multiple vendors supply the compound at 95% purity with batch QC , supporting reproducible fragment screening.

Chemical Biology: ACC2 Inhibitor Scaffold Exploration

A closely related 2-(4-propoxyphenoxy)thiazole derivative exhibits potent ACC2 inhibition (IC₅₀ = 4 nM) [6]. The target compound, bearing a 4-propoxyphenyl group directly attached to the thiazole 2-position (rather than via an ether linker), offers a structurally distinct vector for exploring ACC2 binding pocket interactions. This compound can serve as a comparator to determine the contribution of the ether linker to ACC2 potency, guiding subsequent medicinal chemistry optimization.

Quote Request

Request a Quote for 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.